Cas no 61630-02-2 (Benzenepropanoic acid, 4-(2-aminopropyl)-, ethyl ester, hydrochloride)
61630-02-2 structure
Product Name:Benzenepropanoic acid, 4-(2-aminopropyl)-, ethyl ester, hydrochloride
CAS No:61630-02-2
MF:C14H22ClNO2
MW:271.78298330307
CID:472149
PubChem ID:20304458
Update Time:2025-04-19
Benzenepropanoic acid, 4-(2-aminopropyl)-, ethyl ester, hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanoic acid, 4-(2-aminopropyl)-, ethyl ester, hydrochloride
- ethyl 3-[4-(2-aminopropyl)phenyl]propanoate,hydrochloride
- PNRXCOJSVOJKII-UHFFFAOYSA-N
- Ethyl 3-[4-(2-aminopropyl)phenyl]propanoate--hydrogen chloride (1/1)
- 61630-02-2
- SCHEMBL11472812
- DTXSID80604883
- ethyl beta-[4-(2-aminopropyl)-phenyl]-propionate hydrochloride
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- Inchi: 1S/C14H21NO2.ClH/c1-3-17-14(16)9-8-12-4-6-13(7-5-12)10-11(2)15;/h4-7,11H,3,8-10,15H2,1-2H3;1H
- InChI Key: PNRXCOJSVOJKII-UHFFFAOYSA-N
- SMILES: Cl.O(CC)C(CCC1C=CC(=CC=1)CC(C)N)=O
Computed Properties
- Exact Mass: 271.13406
- Monoisotopic Mass: 271.1339066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 222
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 52.32
Benzenepropanoic acid, 4-(2-aminopropyl)-, ethyl ester, hydrochloride Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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